molecular formula C24H20Br2N2O4 B11558463 2,4-dibromo-6-[(Z)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(Z)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11558463
M. Wt: 560.2 g/mol
InChI Key: WSORCENMMULBLS-WKIKZPBSSA-N
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Description

2,4-DIBROMO-6-[(Z)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple bromine atoms and a phenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

The synthesis of 2,4-DIBROMO-6-[(Z)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor phenol compound, followed by acylation and subsequent coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the bromine atoms or other functional groups.

    Substitution: The bromine atoms in the compound can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DIBROMO-6-[(Z)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other brominated phenyl derivatives and acetamido-imino compounds. Compared to these, 2,4-DIBROMO-6-[(Z)-{[2-(3-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE is unique due to its specific substitution pattern and the presence of both bromine and phenyl groups. This uniqueness makes it particularly valuable for certain research applications.

Properties

Molecular Formula

C24H20Br2N2O4

Molecular Weight

560.2 g/mol

IUPAC Name

[2,4-dibromo-6-[(Z)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H20Br2N2O4/c1-15-5-3-7-17(9-15)24(30)32-23-18(11-19(25)12-21(23)26)13-27-28-22(29)14-31-20-8-4-6-16(2)10-20/h3-13H,14H2,1-2H3,(H,28,29)/b27-13-

InChI Key

WSORCENMMULBLS-WKIKZPBSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N\NC(=O)COC3=CC=CC(=C3)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=CC=CC(=C3)C

Origin of Product

United States

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